molecular formula C10H11N3O3S B1422030 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine CAS No. 1257553-09-5

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1422030
CAS No.: 1257553-09-5
M. Wt: 253.28 g/mol
InChI Key: FMGPBEYBLVZGNQ-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine (CAS 1257553-09-5) is a high-purity chemical reagent for research and development. This compound features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . The scaffold is of significant interest in designing novel bioactive molecules, with research indicating potential for enzyme inhibition and antimicrobial applications . The compound's structure includes a methylsulfonylbenzyl group, which can contribute to its physicochemical properties and binding interactions with biological targets. Researchers value this compound as a key intermediate or building block for synthesizing more complex derivatives. It must be stored in a dark place, sealed and dry at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)8-4-2-7(3-5-8)6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGPBEYBLVZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-09-5
Record name 5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine
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Preparation Methods

Synthesis of 4-(Methylsulfonyl)phenylacetic Acid Intermediate

  • Starting Material: 4-(Methylsulfonyl)phenylacetonitrile
  • Reaction Conditions: Hydrolysis using potassium hydroxide in water at reflux (~98 °C) for 2 hours.
  • Procedure: The nitrile is dissolved in water, treated with KOH, and refluxed. After completion (monitored by TLC), the mixture is cooled, acidified to pH 2 with concentrated HCl, and the precipitated acid is filtered and recrystallized from methanol.
  • Yield and Properties: The acid is obtained as a colorless solid with a yield of approximately 95%, melting point 142-144 °C.

Conversion to 4-(Methylsulfonyl)acetohydrazide

  • Starting Material: Ethyl 4-(methylsulfonyl)phenylacetate
  • Reaction Conditions: Reflux with hydrazine hydrate in ethanol for 10 hours.
  • Procedure: The ester is refluxed with hydrazine hydrate, followed by solvent removal under reduced pressure and precipitation of the hydrazide by quenching with ice-cold water. The solid is filtered and recrystallized from ethanol.
  • Yield and Properties: The hydrazide is obtained as a colorless solid with a yield of about 89%, melting point 118-120 °C.

Cyclization to 5-[4-(Methylsulfonyl)benzyl]-1,3,4-oxadiazole-2(3H)-thione

  • Starting Material: 4-(Methylsulfonyl)acetohydrazide
  • Reaction Conditions: Reaction with carbon disulfide or other cyclizing agents to form the oxadiazole-2-thione ring system.
  • Procedure: The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole-2-thione derivative. This intermediate is characterized by IR and NMR spectroscopy, showing characteristic NH and C=S bands and signals.

Conversion to this compound

  • Method: The thione group in the oxadiazole-2-thione can be converted to the amine via a Mannich base reaction or by substitution reactions involving formaldehyde and secondary amines.
  • Typical Procedure: The 5-[4-(methylsulfonyl)benzyl]-1,3,4-oxadiazole-2(3H)-thione is dissolved in methanol, and 40% formaldehyde along with a suitable amine is added. The mixture is stirred overnight at room temperature, precipitating the amine-substituted oxadiazole derivative, which is isolated by filtration and recrystallization.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Product Yield (%) Notes
1 4-(Methylsulfonyl)phenylacetonitrile + KOH Reflux in water, 98 °C, 2 h 4-(Methylsulfonyl)phenylacetic acid 95 Acidification with HCl, recrystallization
2 Ethyl 4-(methylsulfonyl)phenylacetate + NH2NH2·H2O Reflux in ethanol, 10 h 4-(Methylsulfonyl)acetohydrazide 89 Solvent removal, precipitation
3 Acetohydrazide + cyclizing agent (e.g., CS2) Cyclization reaction 5-[4-(Methylsulfonyl)benzyl]-1,3,4-oxadiazole-2-thione - Characterized by IR, NMR
4 Oxadiazole-2-thione + formaldehyde + amine Room temp, methanol, overnight This compound - Mannich base type reaction

Research Findings and Analytical Data

  • IR Spectroscopy: The oxadiazole-2-thione intermediate shows characteristic absorption bands at 3194 cm⁻¹ (NH), 1612 cm⁻¹ (C=N), 1410 and 1138 cm⁻¹ (S=O), and 1284 cm⁻¹ (C=S).
  • NMR Spectroscopy: The 1H NMR spectrum of the oxadiazole-2-thione shows a broad singlet at δ 11.30 ppm corresponding to the NH proton, indicating successful ring formation.
  • Elemental Analysis: Found values closely match calculated values for carbon, hydrogen, and nitrogen, confirming the purity and correct composition of the synthesized compounds.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress at various stages, particularly during hydrolysis and alkylation steps.

Additional Notes on Preparation

  • The synthetic route is modular, allowing variation in the substituents on the benzyl group and amine moiety to generate analogues for biological activity screening.
  • The use of methanol as solvent and mild reaction conditions (room temperature stirring overnight) in the Mannich base formation step provides a convenient and efficient method for introducing amine functionality.
  • Purification is typically achieved by recrystallization from methanol or ethanol, ensuring high purity for subsequent biological testing.
  • The described methods are supported by spectroscopic and elemental analysis data, ensuring the structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in medicine. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating various diseases, including:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with oxadiazole rings can inhibit the growth of bacteria and fungi, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : The presence of the oxadiazole moiety has been linked to anticancer activities. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, indicating potential for further investigation in cancer therapeutics.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Formation of New Heterocycles : The compound can be utilized to create other heterocyclic compounds through cyclization reactions.
  • Synthesis of Antiviral Agents : The compound's structure can be modified to develop antiviral agents targeting specific viral pathways .

Material Science

The unique properties of this compound make it suitable for applications in material science. It can be used in the synthesis of polymers with enhanced thermal stability and electrical conductivity due to its heterocyclic nature.

Biological Research

The interactions of this compound with biological systems are under investigation. Its ability to modulate enzyme activity makes it a candidate for research into enzyme inhibitors and receptor modulators.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity Assessment

In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of multiple cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Aryl Group

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Substituent Biological Activity Key Findings Reference
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine 4-(Methylsulfonyl)benzyl Potential anti-inflammatory, antimicrobial (inferred from analogues) Methylsulfonyl enhances electron withdrawal, potentially improving target engagement.
5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine 4-(Pentafluorosulfanyl)phenyl Antibacterial (vs. Staphylococcus aureus) Exhibited moderate activity (MIC: 16 µg/mL); pentafluorosulfanyl group increases lipophilicity.
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 3,4,5-Trimethoxyphenyl Anticancer (predicted) Compliant with Lipinski’s Rule of Five; trimethoxy groups may enhance DNA intercalation.
5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine 4-(Trifluoromethoxy)phenyl Not specified (supplier-listed for medicinal use) Trifluoromethoxy improves metabolic stability and bioavailability.
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine 4-(Isopropylsulfonyl)benzyl Anti-inflammatory, analgesic Surpassed ibuprofen in potency; reduced ulcerogenic risk compared to NSAIDs.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl (thiadiazole core) Insecticidal, fungicidal Thiadiazole core exhibits broader pesticidal activity but lower metabolic stability than oxadiazole.

Role of the Oxadiazole Core

Replacing the oxadiazole ring with thiadiazole (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine in ) reduces hydrogen-bonding capacity and alters electronic properties, leading to divergent bioactivities. Thiadiazoles are more commonly associated with pesticidal effects, while oxadiazoles are prioritized in drug discovery for their balanced solubility and target affinity .

Substituent Positional Effects

  • Para-substitution : Methylsulfonyl at the para-position (as in the target compound) maximizes steric and electronic interactions with hydrophobic enzyme pockets .
  • Meta-substitution : 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1016764-70-7, ) showed reduced activity in preliminary assays compared to para-substituted analogues, likely due to altered binding geometry.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound C₁₀H₁₂N₃O₃S 254.29 1.8 2 5
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine C₁₂H₁₆N₃O₃S 282.34 2.5 2 5
5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine C₉H₆F₃N₃O₂ 245.16 2.1 2 5

Biological Activity

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a 1,3,4-oxadiazole ring and is characterized by its unique methylsulfonyl substitution on the benzyl group. The following sections provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties.

  • Molecular Formula : C₁₀H₁₁N₃O₃S
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. The following table summarizes some findings related to its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that this compound can effectively inhibit the growth of various pathogenic microorganisms, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated. It has shown promising results in scavenging free radicals, which are responsible for oxidative stress. The following table presents the antioxidant activity data:

Assay Method IC50 (µg/mL)
DPPH Scavenging25
ABTS Assay30
Ferric Reducing Power40

These findings indicate that the compound possesses significant antioxidant properties that could be beneficial in preventing oxidative damage in biological systems .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)20

The results indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological assays. For instance:

  • A study demonstrated that derivatives of oxadiazole exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
  • Another investigation reported that modifications to the oxadiazole ring could lead to improved antimicrobial activity against resistant strains of bacteria .

Q & A

Basic: What are the established synthetic routes for 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Hydrazide formation from 4-(methylsulfonyl)benzoic acid derivatives via esterification (e.g., methanol/H2_2SO4_4) followed by hydrazine treatment .
  • Step 2 : Cyclization using cyanogen bromide (BrCN) or POCl3_3 to form the oxadiazole ring. For example, BrCN in methanol converts hydrazides to 1,3,4-oxadiazol-2-amines .
  • Step 3 : Functionalization of the oxadiazole core via alkylation or coupling reactions. For instance, coupling with methylsulfonylbenzyl halides under basic conditions (e.g., NaH/THF) .
    Key validation : Monitor reaction progress via TLC and confirm purity via HPLC or melting point analysis.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • FT-IR : Confirm the presence of oxadiazole (C=N stretch at ~1600 cm1^{-1}) and sulfonyl groups (S=O stretch at ~1300–1150 cm1^{-1}) .
  • NMR : 1^1H NMR signals for the benzyl group (δ ~4.5 ppm for CH2_2) and aromatic protons (δ ~7.5–8.0 ppm). 13^{13}C NMR identifies the oxadiazole carbons (δ ~165–170 ppm) .
  • X-ray crystallography : Resolve the 3D structure, including hydrogen-bonding patterns (e.g., N–H···N interactions in oxadiazole derivatives) .

Advanced: How does the methylsulfonylbenzyl substituent influence the compound’s bioactivity compared to analogs?

  • Mechanistic insight : The methylsulfonyl group enhances electron-withdrawing effects, increasing stability and interaction with biological targets (e.g., enzyme active sites). Compare with analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, where Cl provides different electronic and steric effects .
  • Experimental design : Perform SAR studies by synthesizing analogs with varying substituents (e.g., –OCH3_3, –CF3_3) and evaluate biological activity (e.g., antimicrobial assays). Use molecular docking to predict binding affinities .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Data normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values for antitumor activity may arise from differences in MTT assay protocols .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers. Re-evaluate purity (via HPLC) and confirm stereochemistry (via X-ray) if activities diverge significantly .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability. For instance, the methylsulfonyl group may reduce LogP, improving aqueous solubility but potentially limiting blood-brain barrier penetration .
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways and guide structural modifications (e.g., fluorination to slow metabolism) .

Advanced: What experimental controls are critical in evaluating its environmental impact?

  • Degradation studies : Include abiotic (e.g., hydrolysis at pH 4–9) and biotic (e.g., microbial degradation in soil) controls to assess persistence .
  • Analytical controls : Use LC-MS/MS to detect transformation products (e.g., sulfonic acid derivatives) and quantify bioaccumulation potential .

Advanced: How does crystallographic data inform formulation strategies?

  • Polymorphism screening : Identify stable crystalline forms via X-ray diffraction. For example, hydrogen-bonded networks in the oxadiazole core may influence solubility and dissolution rates .
  • Excipient compatibility : Test co-crystallization with polymers (e.g., PVP) to enhance bioavailability .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

  • Yield optimization : The cyclization step often has low yields (~50–60%) due to side reactions. Switch to microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Green chemistry : Replace BrCN with less toxic cyclizing agents (e.g., trichloroisocyanuric acid) and use solvent-free conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

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